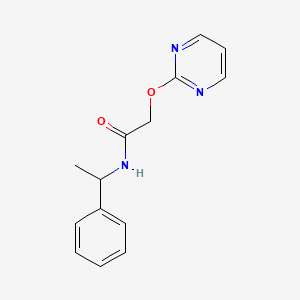

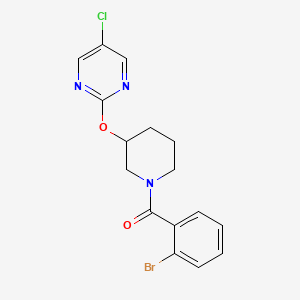

![molecular formula C20H18N2O3S B2592441 2-[6-(3,4-Dimethoxyphenyl)pyridazin-3-yl]sulfanyl-1-phenylethanone CAS No. 872688-83-0](/img/structure/B2592441.png)

2-[6-(3,4-Dimethoxyphenyl)pyridazin-3-yl]sulfanyl-1-phenylethanone

Overview

Description

This compound is a novel and potent brain penetrant inhibitor of extracellular vesicle release . It has been identified as a potent (pIC50 = 6.57) and selective non-competitive inhibitor of nSMase2 . It is metabolically stable, with excellent oral bioavailability (%F = 88) and brain penetration .

Synthesis Analysis

The synthesis of pyridazin-3 (2H)-one derivatives, which this compound is a part of, has attracted the attention of medicinal chemists due to their diverse pharmacological activities . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Molecular Structure Analysis

The molecular structure of this compound includes a pyridazin-3 (2H)-one skeleton, which is a versatile pharmacophore of medicinal significance . It also contains a thiazole ring, which is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .Scientific Research Applications

Synthesis and Characterization

The synthesis of sulfur- and nitrogen-containing derivatives, including thiourea and acetophenone derivatives, reveals a broad interest in developing new compounds with physiological properties. For example, Farzaliyev et al. (2020) elaborated a new effective synthetic method for producing compounds characterized by antioxidant effects and significant effects on the functioning of biological membranes. These findings indicate the potential utility of such compounds in drug development (Farzaliyev et al., 2020).

Biological Activity and Applications

Research by Flefel et al. (2018) on novel pyridine and fused pyridine derivatives showcased their antimicrobial and antioxidant activities. These compounds were synthesized from a base compound treated with various reactants, demonstrating moderate to good binding energies on target proteins in silico molecular docking screenings. This suggests their promise in creating new drugs with antimicrobial and antioxidant properties (Flefel et al., 2018).

Solubility and Thermodynamics

The study of pyridazinone derivatives by Imran et al. (2017) focused on solubility and thermodynamics, highlighting the challenges of poor aqueous solubility and toxicity associated with these drugs. Their research provides critical insights into the solubility behavior of pyridazinone derivatives in various solvents, which is fundamental for the formulation and development of more effective and safer drugs (Imran et al., 2017).

Materials Science and Polymer Synthesis

Xu et al. (2006) developed novel soluble pyridazinone- or pyridazine-containing poly(arylene ether)s via polycondensation, which could be used in high-performance polymer applications. These polymers exhibited high thermal stability and could be processed into flexible films, suggesting potential uses in electronics and other advanced materials fields (Xu et al., 2006).

Future Directions

The future directions for this compound could involve further exploration of its therapeutic potential, particularly in the context of neurological disorders where the inhibition of nSMase2 could be beneficial . Additionally, further studies could focus on optimizing its synthesis and exploring its diverse pharmacological activities .

properties

IUPAC Name |

2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-1-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3S/c1-24-18-10-8-15(12-19(18)25-2)16-9-11-20(22-21-16)26-13-17(23)14-6-4-3-5-7-14/h3-12H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAXBUVSEPSUHHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC(=O)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801325912 | |

| Record name | 2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-1-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801325912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24779621 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-[6-(3,4-Dimethoxyphenyl)pyridazin-3-yl]sulfanyl-1-phenylethanone | |

CAS RN |

872688-83-0 | |

| Record name | 2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-1-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801325912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2592359.png)

![3-(3-bromophenyl)-N-[(2-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2592361.png)

![Ethyl 4-{2-[(3,5-dimethylphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2592363.png)

![Tert-butyl 3-[(5-chloropyrazine-2-carbonyl)-methylamino]pyrrolidine-1-carboxylate](/img/structure/B2592365.png)

![Ethyl 1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2592368.png)

![N-cyclohexyl-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2592372.png)

![N-(2,4-dimethoxyphenyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2592375.png)

![Methyl 3,5-bis[(3-chloro-2,2-dimethylpropanoyl)amino]benzenecarboxylate](/img/structure/B2592381.png)